molecular formula C10H20N2O B1628160 1-[(Oxan-2-yl)methyl]piperazine CAS No. 130288-92-5

1-[(Oxan-2-yl)methyl]piperazine

Cat. No. B1628160
CAS RN: 130288-92-5
M. Wt: 184.28 g/mol
InChI Key: MKVZCUKEVHIJLL-UHFFFAOYSA-N
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Description

1-[(Oxan-2-yl)methyl]piperazine , also known by its IUPAC name 1-(tetrahydro-2H-pyran-4-ylmethyl)piperazine , is a chemical compound with the molecular formula C10H20N2O . It falls within the class of piperazine derivatives and exhibits interesting biological and pharmaceutical activities . The compound’s structure combines a piperazine ring with an oxane (tetrahydro-2H-pyran) moiety.


Synthesis Analysis

The synthesis of 1-[(Oxan-2-yl)methyl]piperazine involves the condensation of a piperazine precursor with an oxane derivative. Various methods have been reported in the literature for its preparation, including cyclization reactions and functional group transformations. Researchers have explored both chemical and catalytic routes to access this compound .

properties

IUPAC Name

1-(oxan-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVZCUKEVHIJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566458
Record name 1-[(Oxan-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Oxan-2-yl)methyl]piperazine

CAS RN

130288-92-5
Record name 1-[(Oxan-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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